![molecular formula C15H16N2O4 B2585126 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid CAS No. 1158130-76-7](/img/structure/B2585126.png)
3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-Methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid is an organic compound characterized by its complex structure, which includes a methoxy group, a pyrazolyl group, and a phenylprop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling Reaction: The pyrazole derivative is then coupled with a methoxy-substituted benzaldehyde through a condensation reaction, often using a base like potassium carbonate in a polar solvent.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid group, which can be achieved through a Knoevenagel condensation reaction between the benzaldehyde derivative and malonic acid or its derivatives in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}propanoic acid.
Reduction: Formation of 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the pyrazole ring, makes it a candidate for drug development. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, suggesting that this compound could be explored for similar therapeutic applications.
Industry
In the materials science field, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism by which 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring suggests potential interactions with cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
類似化合物との比較
Similar Compounds
3-{3-Methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}propanoic acid: A reduced form of the compound with similar structural features.
3-{3-Methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}acrylic acid: A compound with a similar backbone but different functional groups.
Uniqueness
The unique combination of the methoxy group, pyrazole ring, and prop-2-enoic acid moiety in 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds
特性
IUPAC Name |
(E)-3-[3-methoxy-2-[(1-methylpyrazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17-9-11(8-16-17)10-21-15-12(6-7-14(18)19)4-3-5-13(15)20-2/h3-9H,10H2,1-2H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPLSAMUFGCPT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=CC=C2OC)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)COC2=C(C=CC=C2OC)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
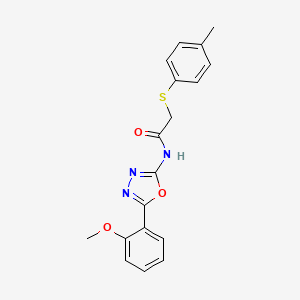
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2585046.png)
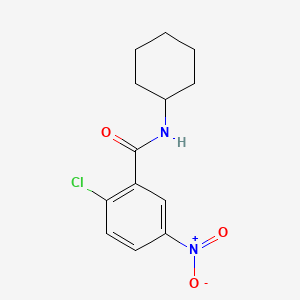
![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2585050.png)
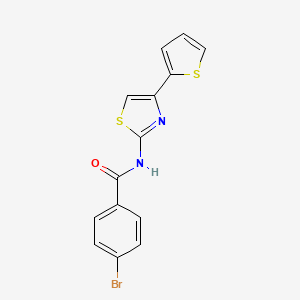

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethylimidazole](/img/structure/B2585053.png)
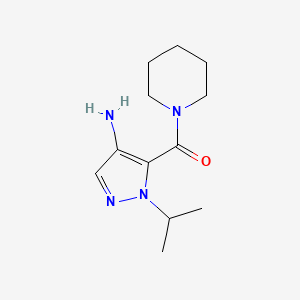
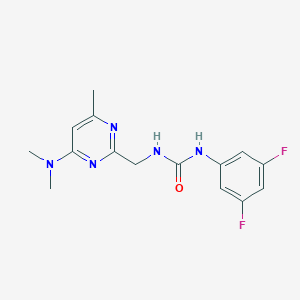
![4-tert-butyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2585057.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B2585058.png)
![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2585060.png)
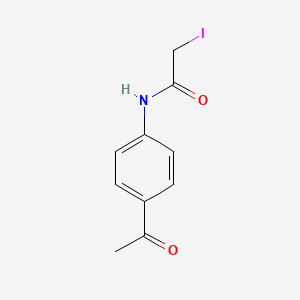
![3-(4-bromobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585066.png)
